4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
Description
4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative characterized by a tert-butyl carbamate group at position 1, a methyl group at position 2, and a 2-hydroxyethyl substituent at position 4 of the piperazine ring (Figure 1). This compound serves as a key intermediate in pharmaceutical synthesis due to its versatility in functionalization. Its structure enables participation in nucleophilic substitutions, reductive aminations, and cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-10-9-13(7-8-15)5-6-14(10)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEKMNXJHBOWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine
Method :
Cyclization of Ethylenediamine Derivatives
Method :
-
N-(2-hydroxypropyl)ethylenediamine undergoes cyclization with Raney nickel under hydrogen pressure (200 psi) at 150–200°C.
-
Reaction :
Introduction of the 4-(2-Hydroxyethyl) Group
The hydroxyethyl group is introduced via alkylation or epoxide ring-opening:
Alkylation with 2-Chloroethanol
Ethylene Oxide Ring-Opening :
tert-Butyl Carbamate (Boc) Protection
The Boc group is introduced to protect the secondary amine:
Boc Anhydride Method :
Alternative Protection Strategies :
-
Chloroformate Route : Reaction with tert-butyl chloroformate in the presence of aqueous NaOH.
Optimization and Challenges
Regioselectivity
Chemical Reactions Analysis
Deprotection of the Tert-Butyl Carbamate (Boc) Group
The Boc group serves as a protective moiety for the secondary amine in piperazine. Acid-mediated cleavage is the primary deprotection method:
Reaction Conditions :
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours .
-
Hydrochloric acid (HCl) in dioxane or ethyl acetate under reflux .
Outcome :
-
Yields the free amine 4-(2-hydroxyethyl)-2-methylpiperazine , which can participate in subsequent alkylation or acylation reactions.
-
Example: TFA treatment removes the Boc group efficiently (>90% yield) .
Reactions of the Hydroxyethyl Functionality
The primary alcohol in the hydroxyethyl side chain undergoes standard alcohol transformations:
Oxidation
Conditions :
-
Swern oxidation (oxalyl chloride/DMSO, followed by triethylamine) converts the alcohol to a ketone .
-
Jones reagent (CrO₃/H₂SO₄) oxidizes it to a carboxylic acid.
Example :
Esterification/Acylation
Conditions :
-
Reaction with acyl chlorides (e.g., acetyl chloride) in pyridine or DMAP.
Outcome :
Alkylation and Acylation at Piperazine Nitrogen
The deprotected secondary amine undergoes nucleophilic reactions:
N-Alkylation
Conditions :
Example :
N-Acylation
Conditions :
-
Carboxylic acid chlorides or anhydrides in DCM with DMAP.
Outcome :
-
Introduces acyl groups, altering electronic properties and receptor binding.
Hydrolysis of the Boc Group
Conditions :
Outcome :
Thermal Stability
Comparative Reaction Data
Key Considerations
-
Steric Effects : The 2-methyl group hinders reactions at the adjacent nitrogen, favoring selectivity at the 4-position .
-
Solubility : The Boc group enhances lipophilicity, while the hydroxyethyl chain improves aqueous solubility .
-
Pharmacological Relevance : Structural analogs show activity at serotonin/dopamine receptors, suggesting potential for CNS-targeted derivatives .
This compound’s multifunctional design enables tailored modifications for drug discovery, though its stability under acidic/alkaline conditions necessitates careful handling .
Scientific Research Applications
Pharmaceutical Development
This compound has been explored for its potential applications in drug development due to its ability to act as a piperazine derivative, which is a common scaffold in many pharmaceuticals. The presence of the hydroxyethyl group enhances its solubility and bioavailability, making it suitable for oral administration.
Case Study : A study demonstrated that derivatives of piperazine, including tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate, exhibit significant activity against certain cancer cell lines, indicating potential use in anticancer therapies .
Synthesis of Bioactive Molecules
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its reactivity allows for modifications that can lead to the formation of more complex structures.
| Reaction Type | Description |
|---|---|
| Alkylation | Can be used to introduce alkyl groups at the nitrogen atom, enhancing biological activity. |
| Acylation | The carboxylic acid moiety can be modified to create esters or amides, broadening its application scope. |
Example : Researchers have successfully synthesized novel compounds by reacting tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate with different acyl chlorides, resulting in derivatives with enhanced pharmacological profiles .
Development of Antidepressants
Recent studies have indicated that piperazine derivatives can exhibit antidepressant-like effects. The structural features of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate suggest that it may interact with serotonin receptors, making it a candidate for further investigation in the field of mental health.
Case Study : A pharmacological evaluation showed that compounds derived from this ester demonstrated significant serotonin receptor modulation, suggesting potential as novel antidepressants .
Chemical Biology
In chemical biology, this compound is utilized as a tool for probing biological systems due to its ability to selectively bind to certain proteins or receptors. Its functional groups allow for specific interactions within biological pathways.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the piperazine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃H₂₅N₂O₃
- Molecular Weight : 265.35 g/mol (calculated from [M+H]+ = 335 in , adjusted for isotopic patterns).
- Stereochemistry : reports an optical rotation of [α]D²⁰ = -33° (c = 0.10 g/100 mL, chloroform), indicating chirality at the hydroxyethyl substituent.
Piperazine derivatives with tert-butyl ester protective groups are widely used in drug discovery. Below is a systematic comparison based on substituent variations, synthetic accessibility, and applications.
Substituent Variations and Structural Analogues
Table 1: Structural Comparison of Piperazine Derivatives
Key Observations :
- Hydroxyethyl vs. Methoxyethyl : The hydroxyethyl group (target compound) offers hydrogen-bonding capability, improving aqueous solubility compared to the methoxyethyl analogue .
- Chloroacetyl vs. Hydroxyethyl : The chloroacetyl derivative () exhibits higher reactivity in nucleophilic substitutions due to the electron-withdrawing chlorine atom.
- Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., phenyl or pyridinyl groups) enhance π-π stacking interactions in drug-receptor binding .
Key Observations :
Biological Activity
4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 900535-75-3) is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H24N2O3
- Molecular Weight : 244.33 g/mol
- IUPAC Name : tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Biological Activity Overview
The biological activity of 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester has been investigated in various studies, particularly in relation to its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Recent research has identified this compound as having notable activity against certain bacterial strains, including Mycobacterium tuberculosis. A high-throughput screening study demonstrated that compounds similar to this piperazine derivative exhibited low cytotoxicity and a significant selectivity index, indicating potential as antimicrobial agents .
| Compound | MIC (µM) | Selectivity Index |
|---|---|---|
| 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester | 6.3 - 23 | High |
| Control Compound | 6.9 | Moderate |
Cytotoxicity and Selectivity
The compound's cytotoxicity was assessed using HepG2 cell lines, revealing an IC20 greater than 40 µM, which suggests a favorable safety profile for further development . The selectivity index was calculated based on the ratio of IC20 in HepG2 cells to the minimum inhibitory concentration (MIC) against M. tuberculosis, indicating its potential as a therapeutic agent with reduced toxicity.
The mechanisms through which 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester exerts its biological effects are still under investigation. However, it is hypothesized that the piperazine ring plays a crucial role in interacting with bacterial targets, potentially disrupting cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- Study on Antimicrobial Properties :
- Cytotoxicity Assessment :
- Structure-Activity Relationship Studies :
Q & A
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation (H302). Work in fume hoods to avoid inhalation. Spills are neutralized with absorbents (vermiculite) and disposed as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
